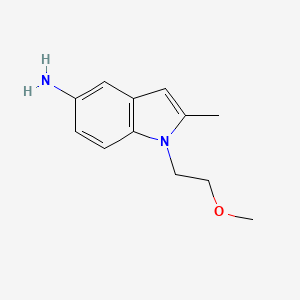

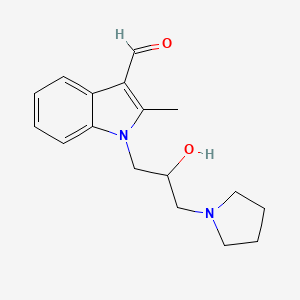

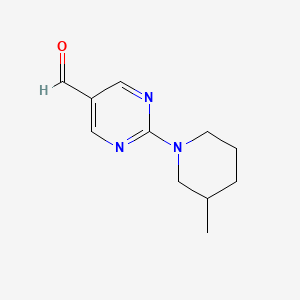

![molecular formula C13H10N2O2 B1310380 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 24675-93-2](/img/structure/B1310380.png)

2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one”, there are related studies on the synthesis of similar compounds. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . Another study reported a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo [b] [1,4]oxazin-2-ones via a tandem reaction of benzo [d]oxazoles with 2-oxo-2-arylacetic acids .Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

The compound has been utilized in the development of full-color fluorescent materials for high-performance OLEDs. Its ability to exhibit a wide range of emissions across the visible spectrum makes it a valuable component in creating cost-effective multicolor displays .

Anticancer Research

Derivatives of this compound have shown promising results in anticancer studies . They have been designed and synthesized with modifications to enhance antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .

Chemical Synthesis

This compound serves as a precursor in the synthesis of quinazolinbenzoxazine derivatives . These derivatives have diverse applications, including medicinal chemistry and material science .

Anti-Inflammatory Agents

Research indicates potential for this compound to be used in the development of anti-inflammatory agents . Its structural framework allows for modifications that can target specific inflammatory pathways .

Pharmacophore Development

The compound’s structure is considered a pharmacophore in some antitumor drugs. It can be used as a building block in the design of new drugs with enhanced efficacy and specificity .

Molecular Docking Studies

The compound and its derivatives are used in molecular docking studies to understand the interaction with biological targets. This is crucial in drug design and discovery processes, where binding affinities and orientations are analyzed .

Propiedades

IUPAC Name |

2-phenyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-13-11(9-5-2-1-3-6-9)17-10-7-4-8-14-12(10)15-13/h1-8,11H,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRBATJQPYIJHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425093 |

Source

|

| Record name | 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24675-93-2 |

Source

|

| Record name | 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

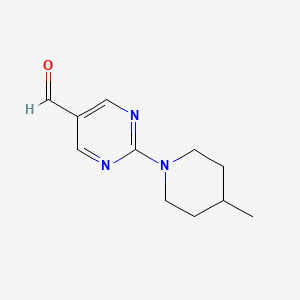

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

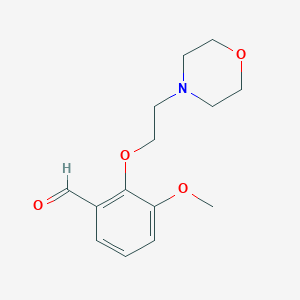

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)